molecular formula C17H23N5O3 B2423374 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876676-16-3

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2423374
CAS No.: 876676-16-3
M. Wt: 345.403
InChI Key: OCZGLNOODKWKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, including the formation of key intermediates and the use of specific reaction conditionsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

When compared to similar compounds, 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds include other imidazo[2,1-f]purine derivatives, which may have different substituents and therefore different chemical and biological properties.

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-10(2)9-21-15(23)13-14(19(5)17(21)24)18-16-20(7-8-25-6)11(3)12(4)22(13)16/h1,7-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGLNOODKWKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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